molecular formula C15H20N2O2 B8195553 benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate

benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate

Cat. No.: B8195553
M. Wt: 260.33 g/mol
InChI Key: FBIXPCAOVYRFQL-WLDKUNSKSA-N
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Description

Benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate is a complex organic compound with potential applications in various fields such as pharmaceuticals, chemistry, and materials science. Its unique structure, which includes a cyclopentane ring fused to a pyrrolidine ring, makes it an interesting subject for scientific research.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or halogenating agents like thionyl chloride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It may serve as a building block for biologically active compounds.

    Industry: It can be used in the production of materials with unique properties.

Mechanism of Action

The mechanism by which benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate is unique due to its specific combination of a cyclopentane ring fused to a pyrrolidine ring and the presence of a benzyl carbamate group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

benzyl N-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-7-6-12-8-16-9-13(12)14/h1-5,12-14,16H,6-10H2,(H,17,18)/t12-,13+,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIXPCAOVYRFQL-WLDKUNSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CNC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@H]2[C@@H]1CNC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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